
6-Ethyl-4-methylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethyl-4-methylpyridazin-3(2H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of 6-Ethyl-4-methylpyridazin-3(2H)-one is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways, such as NF-κB, MAPK, and PI3K/Akt. Additionally, it has been suggested that this compound may interact with various cellular targets, such as enzymes and receptors, to exert its pharmacological effects.
生化学的および生理学的効果
6-Ethyl-4-methylpyridazin-3(2H)-one has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various inflammatory models. Additionally, it has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase, catalase, and glutathione peroxidase, in various oxidative stress models. Furthermore, this compound has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
実験室実験の利点と制限
The advantages of using 6-Ethyl-4-methylpyridazin-3(2H)-one in lab experiments include its potent biological activity, low toxicity, and ease of synthesis. However, the limitations of using this compound in lab experiments include its poor solubility in water, which may limit its bioavailability, and its potential instability under certain conditions, which may affect its biological activity.
将来の方向性
There are several potential future directions for the study of 6-Ethyl-4-methylpyridazin-3(2H)-one. One potential direction is the investigation of its potential therapeutic applications in various diseases, such as cancer, inflammation, and oxidative stress. Additionally, the development of novel analogs of this compound with improved pharmacological properties may be a promising direction for future research. Furthermore, the elucidation of the precise mechanism of action of this compound may provide insights into its biological effects and potential therapeutic applications.
合成法
The synthesis of 6-Ethyl-4-methylpyridazin-3(2H)-one involves the reaction of ethyl hydrazinecarboxylate and 4-methylpyridazin-3(2H)-one in the presence of a catalyst. This reaction yields 6-Ethyl-4-methylpyridazin-3(2H)-one as the final product. The purity of the compound can be enhanced through various purification techniques, such as column chromatography, recrystallization, and HPLC.
科学的研究の応用
6-Ethyl-4-methylpyridazin-3(2H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, it has been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, this compound has been investigated for its potential anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
特性
CAS番号 |
160427-26-9 |
|---|---|
製品名 |
6-Ethyl-4-methylpyridazin-3(2H)-one |
分子式 |
C7H10N2O |
分子量 |
138.17 g/mol |
IUPAC名 |
3-ethyl-5-methyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C7H10N2O/c1-3-6-4-5(2)7(10)9-8-6/h4H,3H2,1-2H3,(H,9,10) |
InChIキー |
GHQBVRIYVGNWPC-UHFFFAOYSA-N |
SMILES |
CCC1=NNC(=O)C(=C1)C |
正規SMILES |
CCC1=NNC(=O)C(=C1)C |
同義語 |
3(2H)-Pyridazinone,6-ethyl-4-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



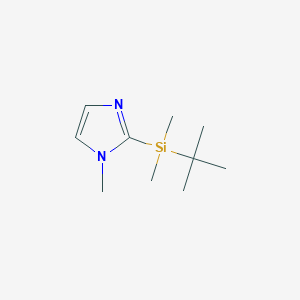
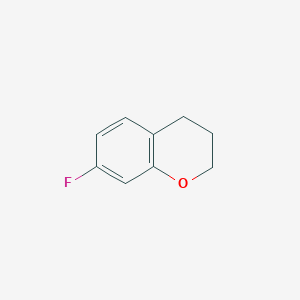
![2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B67181.png)
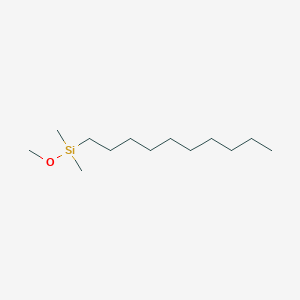
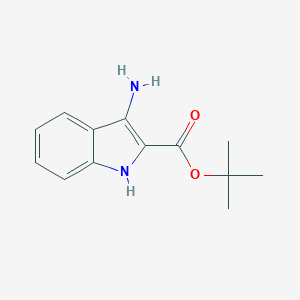
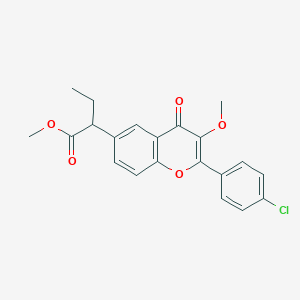
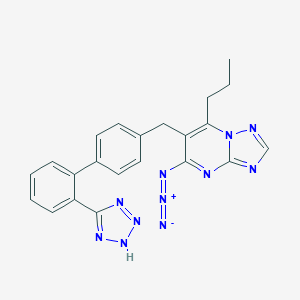
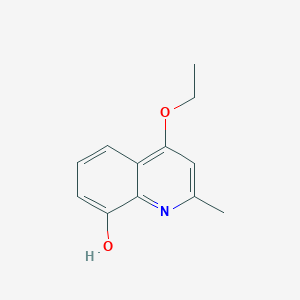
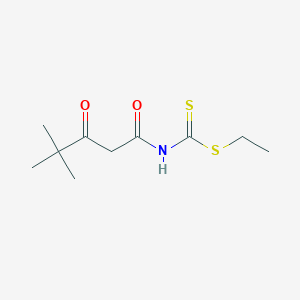
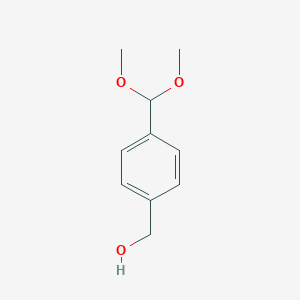
![1-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoyl]piperidine-3-carboxylic acid](/img/structure/B67200.png)
![Methyl 4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67202.png)
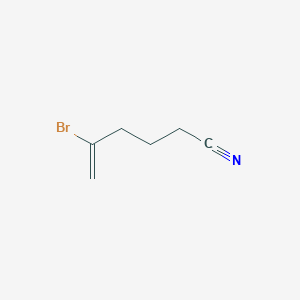
![2-[(Tribromomethyl)sulfonyl]quinoline](/img/structure/B67209.png)